molecular formula C16H18NP B12993084 1,4-Diphenyl-1,4-azaphosphinane

1,4-Diphenyl-1,4-azaphosphinane

Cat. No.: B12993084
M. Wt: 255.29 g/mol
InChI Key: GWOLOGZEHDZGNV-UHFFFAOYSA-N
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Description

1,4-Diphenyl-1,4-azaphosphinane is a heterocyclic compound that features a six-membered ring containing both nitrogen and phosphorus atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-1,4-azaphosphinane can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with aziridine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-1,4-azaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted azaphosphinanes, depending on the nucleophile used.

Scientific Research Applications

1,4-Diphenyl-1,4-azaphosphinane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research has explored its use in the design of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,4-diphenyl-1,4-azaphosphinane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenyl-1,4-azaphosphinane: Unique due to the presence of both nitrogen and phosphorus in the ring.

    This compound oxide: An oxidized form with different reactivity.

    This compound derivatives: Various substituted derivatives with modified properties.

Uniqueness

This compound stands out due to its unique ring structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical properties, making it versatile in various applications, from catalysis to drug design.

Properties

Molecular Formula

C16H18NP

Molecular Weight

255.29 g/mol

IUPAC Name

1,4-diphenyl-1,4-azaphosphinane

InChI

InChI=1S/C16H18NP/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

GWOLOGZEHDZGNV-UHFFFAOYSA-N

Canonical SMILES

C1CP(CCN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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